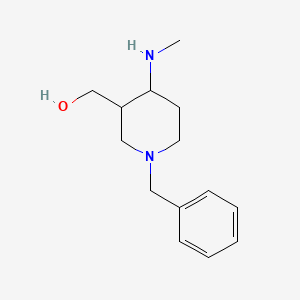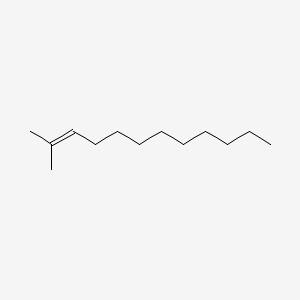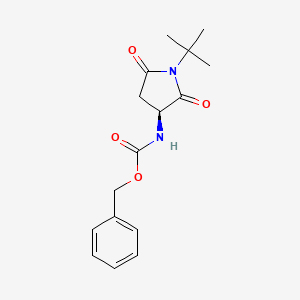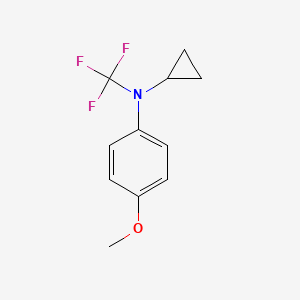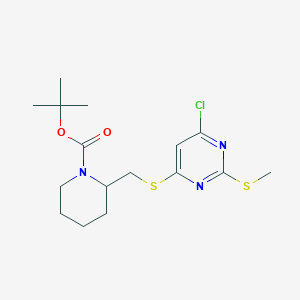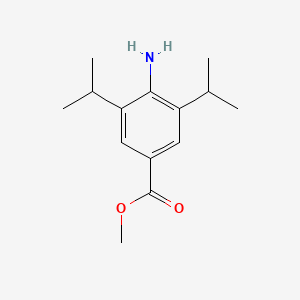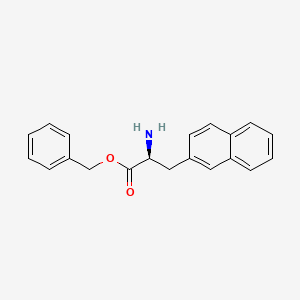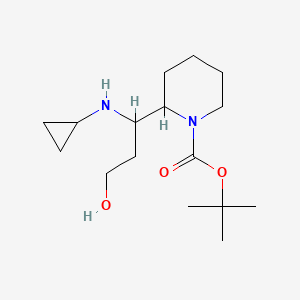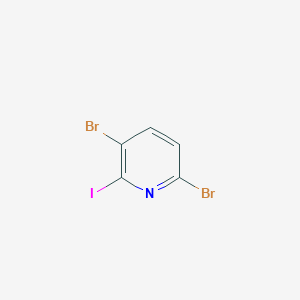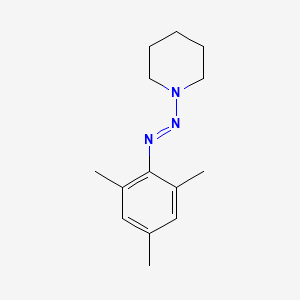
1-(Mesityldiazenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mesityldiazenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The mesityldiazenyl group is a functional group derived from mesitylene, a derivative of benzene with three methyl groups
Preparation Methods
The synthesis of 1-(Mesityldiazenyl)piperidine typically involves the reaction of piperidine with mesitylene diazonium salt. The reaction conditions often include the use of a strong acid to facilitate the formation of the diazonium salt from mesitylene. The diazonium salt then reacts with piperidine to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(Mesityldiazenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The mesityldiazenyl group can participate in electrophilic substitution reactions, where the methyl groups on the mesitylene ring can be substituted with other functional groups. Common reagents used in these reactions include hydrogen gas, strong acids, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Mesityldiazenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Mesityldiazenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The mesityldiazenyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various signaling pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
1-(Mesityldiazenyl)piperidine can be compared with other piperidine derivatives such as:
Pyridine: A six-membered aromatic ring with one nitrogen atom, commonly used in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs.
Dihydropyridine: A reduced form of pyridine, used in calcium channel blockers. The uniqueness of this compound lies in its mesityldiazenyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Properties
CAS No. |
329278-47-9 |
|---|---|
Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
piperidin-1-yl-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H21N3/c1-11-9-12(2)14(13(3)10-11)15-16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3 |
InChI Key |
LIZRTVBFKBGLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


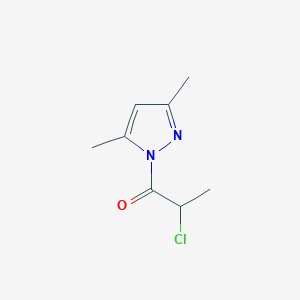

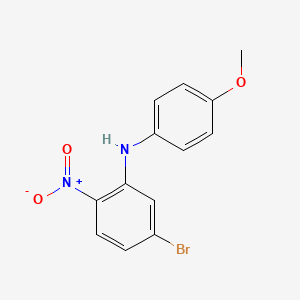

![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
